molecular formula C9H5Cl3N2O B1615296 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole CAS No. 287917-57-1

3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B1615296
CAS No.: 287917-57-1
M. Wt: 263.5 g/mol
InChI Key: GJYOCYRIQUMWSG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dichlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the oxadiazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxadiazoles.

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: Used in the development of novel polymers and materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Industrial Applications: Utilized in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Lacks the dichlorophenyl substitution, which may affect its reactivity and applications.

    3-(Methyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole: Substitution of the chloromethyl group with a methyl group, altering its chemical properties.

Uniqueness

3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both chloromethyl and dichlorophenyl groups, which confer specific reactivity and potential applications. The dichlorophenyl group enhances its biological activity, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-(chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2O/c10-4-8-13-9(15-14-8)5-1-2-6(11)7(12)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYOCYRIQUMWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NO2)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344692
Record name 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287917-57-1
Record name 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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